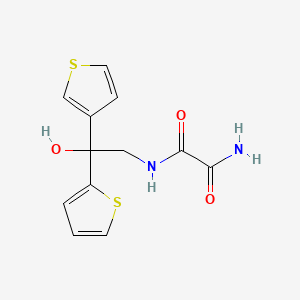
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C12H12N2O3S2 and its molecular weight is 296.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound characterized by its unique structure, which includes multiple thiophene rings and an oxalamide moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O3S2, with a molecular weight of 404.6 g/mol. The compound features two thiophene rings, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Effects
- Antioxidant Activity : Compounds containing thiophene structures have been associated with significant antioxidant properties. This can be attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Potential : Some studies suggest that thiophene derivatives may exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : Thiophene-containing compounds have been reported to reduce inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines and mediators.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in various biological pathways.
Potential Molecular Targets
- Enzymatic Inhibition : The oxalamide moiety may facilitate binding to enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound could interact with cell surface receptors, influencing downstream signaling cascades.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various thiophene derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting the compound's potential as a protective agent against oxidative damage.
Study 2: Anticancer Activity in Cell Lines
In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis. The compound's efficacy was compared to standard chemotherapeutic agents, showing promising results that warrant further exploration in vivo.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-10(15)11(16)14-7-12(17,8-3-5-18-6-8)9-2-1-4-19-9/h1-6,17H,7H2,(H2,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITAJPOSPFDTFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)N)(C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













